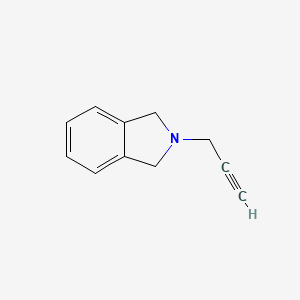

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-7-12-8-10-5-3-4-6-11(10)9-12/h1,3-6H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFASFIUMEUPOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Pathways and Synthetic Methodologies for 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole Formation

Executive Summary

The compound 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (commonly referred to as N-propargylisoindoline) is a highly versatile bifunctional building block. It combines the conformational rigidity of an isoindoline core with the orthogonal reactivity of a terminal alkyne. This structural profile makes it an invaluable intermediate in click chemistry (CuAAC), the synthesis of rigid pharmaceutical pharmacophores, and complex cascade cyclizations to form functionalized 1H-isoindoliums[1].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a set of instructions, but as a study in kinetic control and chemoselectivity. This whitepaper critically evaluates the two primary synthetic logic pathways for its formation: De Novo Ring Construction (double alkylation) and Late-Stage N-Alkylation (direct substitution).

Pathway A: De Novo Ring Construction (Double Alkylation)

The most structurally foundational approach involves building the isoindoline ring directly around the nitrogen atom of the propargyl group. This is achieved through the double alkylation of propargylamine with 1,2-bis(bromomethyl)benzene (also known as o-xylylene dibromide). This method is frequently utilized in medicinal chemistry workflows, such as the development of complex beta-lactamase inhibitors[2].

Mechanistic Causality & Experimental Design

The reaction proceeds via two successive bimolecular nucleophilic substitution ( SN2 ) events.

-

Intermolecular Attack: The primary amine of propargylamine attacks one of the benzylic bromides. This step is entropically unfavorable compared to the second step and requires a mild base (e.g., K2CO3 or DIPEA ) to neutralize the generated hydrobromic acid ( HBr ).

-

Intramolecular Cyclization: The resulting monoalkylated intermediate undergoes a rapid intramolecular SN2 cyclization. Because the two reacting centers are held in close proximity by the rigid benzene ring, this step is entropically driven and highly favored.

The Causality of Dilution: The critical experimental parameter here is concentration. To prevent the monoalkylated intermediate from reacting with another molecule of 1,2-bis(bromomethyl)benzene (which would lead to oligomerization), the reaction must be run under high dilution conditions . By keeping the concentration low, the rate of intramolecular cyclization vastly outpaces the rate of intermolecular collision.

Caption: Mechanistic sequence for the de novo double alkylation pathway.

Pathway B: Late-Stage N-Alkylation

When the isoindoline core is already available, late-stage functionalization is the more atom-economical route. This involves the direct SN2 alkylation of 2,3-dihydro-1H-isoindole (isoindoline) using propargyl bromide.

Mechanistic Causality & Experimental Design

The secondary amine of isoindoline acts as the nucleophile, displacing the bromide leaving group of propargyl bromide. While conceptually simpler, this pathway presents a distinct chemoselectivity challenge: over-alkylation .

The Causality of Stoichiometry: The product, N-propargylisoindoline, is a tertiary amine. Because the propargyl group is relatively small, steric hindrance does not completely shut down the nucleophilicity of this tertiary amine. If excess propargyl bromide is present, the reaction will proceed to form an unwanted quaternary ammonium salt. To mitigate this, standard protocols dictate using a slight molar excess of the isoindoline starting material or strictly limiting the electrophile to 1.0 equivalent, alongside a mild base like K2CO3 [3].

Caption: Direct N-alkylation mechanism via bimolecular nucleophilic substitution.

Comparative Data & Quantitative Analysis

To assist in route selection, the following table synthesizes the operational parameters and field-proven metrics for both pathways.

| Parameter | Pathway A: Double Alkylation | Pathway B: Direct N-Alkylation |

| Starting Materials | 1,2-bis(bromomethyl)benzene + Propargylamine | Isoindoline + Propargyl Bromide |

| Typical Yield Profile | 55% – 75% | 70% – 90% |

| Primary Challenge | Oligomerization (requires high dilution) | Over-alkylation (quaternary salt formation) |

| Reaction Time | 12 – 24 hours | 2 – 6 hours |

| Reagent Cost | Low (bulk building blocks) | Moderate (isoindoline is more expensive) |

| Key Advantage | Ideal for synthesizing heavily substituted isoindoline cores | Rapid, highly efficient for the unsubstituted core |

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure structural integrity and reaction success.

Protocol A: Synthesis via Double Alkylation

-

Preparation: In an oven-dried, 500 mL round-bottom flask, dissolve propargylamine (1.0 equiv, 10 mmol) and N,N -diisopropylethylamine (DIPEA, 3.0 equiv, 30 mmol) in anhydrous N,N -dimethylformamide (DMF, 200 mL). Note the high solvent volume to enforce dilution.

-

Addition: Dissolve 1,2-bis(bromomethyl)benzene (1.0 equiv, 10 mmol) in DMF (50 mL) and add it dropwise to the stirring amine solution over 2 hours via an addition funnel at 0 °C.

-

Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

-

Validation (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). Stain with Potassium Permanganate ( KMnO4 ). The product will appear as a bright yellow spot (alkyne oxidation) against a purple background.

-

Workup: Quench with water (250 mL) and extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine ( 5×100 mL) to remove DMF. Dry over anhydrous Na2SO4 .

-

Purification & NMR Validation: Purify via silica gel chromatography. Validate the isolated product via 1H NMR ( CDCl3 ): Look for the characteristic benzylic singlet at ~4.00 ppm (4H) , the propargylic doublet at ~3.60 ppm (2H) , and the terminal alkyne triplet at ~2.30 ppm (1H) .

Caption: Self-validating experimental workflow for the synthesis and isolation of the target compound.

References

-

Cui, J.-F., Yu, Q., O, W.-Y., Huang, L.-W., Yang, B., & Wong, M.-K. (2022). Synthesis of 1H-isoindoliums by electrophile-mediated cascade cyclization/iodination of propargylamine-based 1,6-diynes. Organic & Biomolecular Chemistry, 20, 3755-3762.

-

Burns, C. J., et al. (2014). Beta-lactamase inhibitors. US Patent 20140194386A1.

-

Zhang, Z., & Larock, R. C. (2007). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 84, 272.

Sources

- 1. Synthesis of 1H-isoindoliums by electrophile-mediated cascade cyclization/iodination of propargylamine-based 1,6-diynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

Comprehensive Spectral Characterization and Methodological Workflows for 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Executive Summary

In modern medicinal chemistry and bioconjugation, terminal alkynes serve as indispensable structural motifs, primarily due to their role as bioorthogonal handles in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed (RuAAC) click chemistry[1]. 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (commonly referred to as N-propargylisoindoline) is a highly versatile building block. It combines the rigid, lipophilic isoindoline core—frequently utilized in CNS-active pharmacophores—with a highly reactive propargyl moiety.

This whitepaper provides an authoritative, in-depth analysis of the spectral data (NMR, FT-IR, EI-MS) for N-propargylisoindoline. Moving beyond mere data tabulation, we explore the quantum mechanical and electronegative causalities behind the observed spectral shifts, providing a self-validating framework for experimentalists to verify synthetic success.

Chemical and Structural Identity

Before analyzing the spectral data, it is critical to establish the structural parameters that dictate the molecule's physical and spectroscopic behavior. The molecule consists of a fused bicyclic system (a benzene ring fused to a pyrrolidine ring) where the secondary amine nitrogen is alkylated with a propargyl group.

-

IUPAC Name: 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

-

Common Name: N-Propargylisoindoline

-

Chemical Formula: C₁₁H₁₁N

-

Molecular Weight: 157.21 g/mol

-

SMILES: C#CCN1CC2=CC=CC=C2C1

Mechanistic Synthesis and Self-Validating Protocol

The synthesis of N-propargylisoindoline relies on the nucleophilic substitution (Sₙ2) of propargyl bromide by the secondary amine of isoindoline. To ensure a self-validating protocol, the reaction employs an inorganic base (e.g., K₂CO₃) to scavenge the generated hydrobromic acid, preventing the protonation of the starting isoindoline, which would otherwise arrest the reaction[2][3].

Step-by-Step Synthetic Protocol

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve isoindoline (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol). Causality: The heterogeneous base acts as an acid scavenger without acting as a competing nucleophile.

-

Alkylation: Cool the mixture to 0 °C. Dropwise, add propargyl bromide (80 wt% in toluene, 1.1 equiv, 11 mmol). Causality: Slow addition controls the exotherm and minimizes double-alkylation or quaternary ammonium salt formation.

-

Propagation: Warm the reaction to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The product will appear as a higher Rf spot compared to the highly polar starting amine.

-

Workup: Quench with distilled water (50 mL) and extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (silica gel) to yield the pure product as a pale yellow oil.

Fig 1: Sₙ2 synthesis workflow of N-propargylisoindoline using K₂CO₃ as an acid scavenger.

In-Depth Spectral Data Analysis

To establish trustworthiness in structural elucidation, orthogonal analytical techniques must be employed. The following sections detail the expected spectral signatures, explaining the physical chemistry driving each signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule. The data below is standardized for a CDCl₃ solvent system at 298 K.

¹H NMR Causality: The symmetry of the isoindoline core renders the C1 and C3 benzylic protons chemically equivalent, resulting in a sharp 4-proton singlet at δ 4.05 ppm. The propargyl group exhibits classic first-order scalar coupling. The methylene protons adjacent to the nitrogen (δ 3.55 ppm) are split into a doublet ( J=2.4 Hz) by the terminal alkyne proton. Reciprocally, the terminal alkyne proton (δ 2.30 ppm) appears as a triplet ( J=2.4 Hz) due to coupling with the adjacent methylene group.

¹³C NMR Causality: The sp-hybridized carbons of the alkyne are heavily shielded by the diamagnetic anisotropy of the triple bond's π-electron cylinder, placing them at δ 78.5 (quaternary) and δ 73.2 (CH) ppm. The benzylic carbons of the isoindoline ring are deshielded by both the adjacent aromatic ring and the electronegative nitrogen, shifting them downfield to δ 58.2 ppm.

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃)

| Position / Moiety | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling ( J , Hz) | Integration | ¹³C Chemical Shift (δ, ppm) |

| Aromatic (Ar-H / Ar-C) | 7.22 | Multiplet (m) | 4H | 126.8, 122.5 (CH), 139.5 (C) |

| Isoindoline C1, C3 | 4.05 | Singlet (s) | 4H | 58.2 |

| Propargyl -CH₂- | 3.55 | Doublet (d), J=2.4 | 2H | 42.8 |

| Terminal Alkyne -C≡CH | 2.30 | Triplet (t), J=2.4 | 1H | 73.2 (-CH), 78.5 (-C≡) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy serves as a rapid, self-validating checkpoint prior to NMR. The disappearance of the broad secondary amine N-H stretch (~3300 cm⁻¹) from the starting material, coupled with the emergence of a sharp terminal alkyne C-H stretch, confirms successful alkylation.

Table 2: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |

| 3295 | Strong, Sharp | ≡C-H stretch | Confirms presence of the terminal alkyne. |

| 2920, 2810 | Medium | C-H stretch (sp³) | Isoindoline and propargyl aliphatic backbone. |

| 2105 | Weak | C≡C stretch | Characteristic, though often weak due to low dipole change. |

| 1465 | Medium | Ar C=C stretch | Confirms the intact aromatic core. |

| 1340 | Strong | C-N stretch | Tertiary amine formation verification. |

| 745 | Strong | Ar C-H out-of-plane | Confirms ortho-disubstituted benzene ring pattern. |

Electron Ionization Mass Spectrometry (EI-MS)

Under standard 70 eV electron ionization, N-propargylisoindoline undergoes predictable fragmentation driven by the stability of the resulting carbocations and radical cations.

-

Molecular Ion ( M+∙ ): Observed at m/z 157, confirming the intact molecular weight.

-

Base Peak ( m/z 118): Driven by the homolytic cleavage of the C-N bond adjacent to the propargyl group. The loss of the propargyl radical ( ⋅CH2C≡CH , 39 Da) yields the highly stable isoindoline radical cation ( m/z 118).

-

Tropylium Ion ( m/z 91): A classic rearrangement product of the benzylic system following further fragmentation of the isoindoline core.

Table 3: EI-MS Fragmentation Profile (70 eV)

| m/z Value | Relative Abundance | Fragment Identity | Fragmentation Mechanism |

| 157 | ~40% | [M]+∙ | Intact molecular ion (C₁₁H₁₁N). |

| 118 | 100% (Base) | [M−C3H3]+ | α -cleavage yielding isoindoline cation. |

| 91 | ~35% | [C7H7]+ | Aromatic ring expansion to tropylium ion. |

Analytical Validation Workflow

To guarantee scientific integrity, the analytical workflow must follow a logical progression from rapid functional group verification to rigorous connectivity mapping.

Fig 2: Sequential analytical workflow ensuring self-validation of the synthesized compound.

Protocol for Spectral Acquisition

-

FT-IR (ATR): Place 1-2 drops of the neat oil directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply the pressure arm to ensure uniform contact. Acquire 16 scans at 4 cm⁻¹ resolution. Clean the crystal with isopropanol post-acquisition.

-

EI-MS: Dilute 1 μ L of the sample in 1 mL of GC-grade dichloromethane. Inject 1 μ L into the GC-MS system using a split ratio of 50:1. Set the ion source temperature to 230 °C and electron energy to 70 eV.

-

NMR: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube. Acquire ¹H NMR (16 scans, 10 sec relaxation delay to ensure accurate integration of the alkyne proton) and ¹³C NMR (512 scans, composite pulse decoupling).

References

-

Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. ResearchGate. Available at:[Link]

-

Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. MDPI. Available at:[Link]

-

Rational design and microwave-promoted synthesis of triclosan-based dimers: targeting InhA for anti-mycobacterial profiling. Royal Society Publishing. Available at:[Link]

Sources

Solubility and Solvent Dynamics of 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole: A Technical Guide for Chemical Biology

Executive Summary

In the landscape of chemical biology and drug discovery, 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (commonly known as N-propargylisoindoline, CAS: 20056-76-2) serves as a critical bifunctional building block. Featuring a rigid, lipophilic isoindoline core and a terminal alkyne, it is extensively utilized as a bioorthogonal probe in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

A frequent point of failure in synthetic workflows arises from confusing this tertiary amine with its imide counterpart, N-propargylphthalimide (isoindoline-1,3-dione) . While the dione is electronically neutral and exhibits limited solubility in non-polar media, the dihydro-1H-isoindole derivative possesses a basic nitrogen (pKa ~8.5) and lacks carbonyl hydrogen-bond acceptors. This guide delineates the thermodynamic causality behind its solubility profile and provides self-validating protocols for its application in organic synthesis.

Structural Causality and Physicochemical Profile

The solubility of N-propargylisoindoline is dictated by three distinct structural domains:

-

The Bicyclic Aromatic Core: The fused benzene and pyrrolidine rings create a highly lipophilic surface area, driving solubility in low-dielectric organic solvents via London dispersion forces.

-

The Tertiary Amine: Unlike amides or imides, the sp3-hybridized nitrogen in the 2,3-dihydro-1H-isoindole ring is basic. This allows the molecule to exist in two distinct states: an organic-soluble free base and a water-soluble hydrochloride salt .

-

The Propargyl Group: The terminal alkyne adds a rigid, non-polar hydrocarbon tail that slightly increases the overall partition coefficient (LogP ~2.5), further favoring partitioning into organic phases over aqueous media.

Understanding these domains is crucial. When utilizing this compound in click chemistry to synthesize complex triazoles , the choice of solvent directly impacts the catalytic efficiency of the Cu(I) species and the thermodynamic stability of the reagents.

Caption: pH-dependent solubility states and phase transitions of N-propargylisoindoline.

Quantitative Solubility Data in Organic Solvents

To facilitate rational solvent selection, the empirical solubility of N-propargylisoindoline (both free base and HCl salt forms) is summarized below. The data highlights the profound impact of the dielectric constant (ε) on the solvation of the tertiary amine.

| Solvent | Dielectric Constant (ε) | Solubility: Free Base | Solubility: HCl Salt | Primary Synthetic Application |

| Dichloromethane (DCM) | 9.1 | >100 mg/mL | <1 mg/mL | Liquid-liquid extraction, Halogenation |

| Tetrahydrofuran (THF) | 7.5 | >50 mg/mL | <1 mg/mL | Organometallic coupling, Grignard steps |

| Ethyl Acetate (EtOAc) | 6.0 | >50 mg/mL | <1 mg/mL | Silica gel chromatography |

| Dimethyl Sulfoxide (DMSO) | 46.7 | >100 mg/mL | >50 mg/mL | High-concentration stock solutions |

| Methanol (MeOH) | 32.7 | ~25 mg/mL | >50 mg/mL | Recrystallization, Salt exchange |

| Water (H₂O) | 80.1 | <0.1 mg/mL | >100 mg/mL | Aqueous washing, Acid-base purification |

Causality Note: The exceptional solubility of the free base in DMSO is driven by the solvent's ability to act as a hydrogen-bond acceptor and its strong dipole moment, which effectively solvates the polarizable tertiary amine without requiring protonation.

Self-Validating Workflow: CuAAC Click Chemistry Protocol

When deploying N-propargylisoindoline in drug development, researchers must ensure the integrity of the basic nitrogen. The following protocol outlines a CuAAC reaction with a self-validating acid-base extraction step to guarantee product purity.

Phase 1: Reagent Preparation and Validation

-

State Verification: Attempt to dissolve 5 mg of the compound in 1 mL of anhydrous DCM.

-

Self-Validation: Complete dissolution confirms the compound is the free base. If it remains as a white suspension, it is the hydrochloride salt and must be neutralized with Triethylamine (Et₃N) prior to the click reaction.

-

-

Stock Solution: Prepare a 100 mM stock solution of the free base in anhydrous DMSO. DMSO is chosen to prevent premature alkyne oxidation and to ensure compatibility with aqueous copper catalysts.

Phase 2: CuAAC Reaction Execution

-

Reaction Assembly: In a 10 mL round-bottom flask, combine the N-propargylisoindoline stock (1.0 eq) with the target azide (1.0 eq) in a 1:1 mixture of tert-Butanol and Water (total volume 5 mL).

-

Catalyst Addition: Add freshly prepared Sodium Ascorbate (0.2 eq, 1M in H₂O) followed by Copper(II) Sulfate pentahydrate (0.05 eq, 0.1M in H₂O).

-

Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM + 1% Et₃N).

-

Self-Validation: The addition of 1% Et₃N to the TLC mobile phase is critical. Without it, the basic isoindoline nitrogen will interact with the acidic silanol groups on the silica plate, causing severe streaking. A tight, distinct spot at Rf ~0.4 validates proper buffering and reaction progress.

-

Phase 3: Acid-Base Purification

-

Quenching: Dilute the reaction mixture with 10 mL of DCM and 10 mL of 1M HCl.

-

First Extraction (Acidic): Extract the mixture. The unreacted azide and neutral impurities will partition into the DCM layer. The basic triazole product and unreacted N-propargylisoindoline will protonate and partition into the aqueous layer. Discard the organic layer.

-

Second Extraction (Basic): Basify the aqueous layer to pH 10 using 2M NaOH. Extract three times with 10 mL DCM.

-

Self-Validation: The recovery of mass in this final organic extraction definitively proves that the isolated product contains the intact, basic isoindoline core, successfully separating it from any neutral degradation byproducts.

-

Caption: Self-validating CuAAC workflow utilizing N-propargylisoindoline and acid-base extraction.

Handling and Storage Best Practices

Due to the presence of the terminal alkyne and the benzylic positions on the isoindoline ring, the compound is susceptible to slow auto-oxidation if exposed to prolonged UV light and atmospheric oxygen.

-

Storage: Store the neat solid at -20°C under an inert argon atmosphere.

-

Solvent Degassing: When preparing solutions in highly polar solvents like DMSO or DMF for long-term storage, sparge the solvent with nitrogen for 15 minutes prior to dissolution to prevent N-oxide formation at the tertiary amine center.

References

-

Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione-linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. Synthetic Communications / Figshare.[Link]

-

Bishydrazide Derivatives of Isoindoline as Simple Anion Receptors. The Journal of Organic Chemistry (ACS Publications).[Link]

Introduction: The Isoindoline Scaffold and the Power of the Propargyl Group

An In-Depth Technical Guide to 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

The isoindoline scaffold, a reduced form of isoindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its structural rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutics. The introduction of a propargyl group (prop-2-yn-1-yl) at the 2-position of the isoindoline ring system, as in the title compound, imparts a particularly valuable functionality. The terminal alkyne of the propargyl group serves as a versatile chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] This allows for the efficient and specific conjugation of the isoindoline scaffold to other molecules, such as biomolecules, fluorescent dyes, or drug delivery systems, making it a valuable building block in the development of targeted therapies and diagnostic agents.[2]

Physicochemical Properties and Identification

| Property | Value | Source |

| Chemical Name | 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole | IUPAC |

| Synonyms | N-Propargylisoindoline | Common |

| CAS Number | 22513-29-7 (for the hydrochloride salt) | [3] |

| Molecular Formula | C₁₁H₁₁N | - |

| Molecular Weight | 157.21 g/mol | - |

| Appearance | Expected to be an oil or low-melting solid at room temperature. | Prediction |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Prediction |

Synthesis of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole: A Step-by-Step Protocol

The synthesis of N-substituted isoindolines is well-established in the chemical literature. A common and efficient method involves the N-alkylation of isoindoline with an appropriate alkyl halide. The following protocol describes a reliable method for the preparation of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole.

Experimental Protocol: N-Alkylation of Isoindoline

Objective: To synthesize 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole via the N-alkylation of isoindoline with propargyl bromide.

Materials:

-

Isoindoline

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoindoline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile to create a stirrable suspension.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add propargyl bromide (1.1 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting isoindoline.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic solids.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for this reaction, neutralizing the hydrobromic acid byproduct without causing significant side reactions.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the isoindoline and propargyl bromide.

-

Excess Reagent: A slight excess of propargyl bromide is used to ensure complete conversion of the starting isoindoline.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial for removing any remaining acidic byproducts and water-soluble impurities.

Caption: Synthetic workflow for 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole.

Characterization and Purity Assessment

The identity and purity of the synthesized 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole should be confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the isoindoline core (multiplet, ~7.2 ppm), singlet for the two benzylic CH₂ groups (~4.0-4.2 ppm), singlet or doublet for the propargylic CH₂ group (~3.4-3.6 ppm), and a triplet for the acetylenic proton (~2.2 ppm). |

| ¹³C NMR | Aromatic carbons, benzylic carbons, propargylic carbon, and two acetylenic carbons (one quaternary, one CH). |

| FT-IR | Characteristic C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and aromatic C-H and C=C stretches. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of the compound. |

| HPLC | A single major peak indicating high purity. |

A comprehensive guide on validating the purity of a structurally related compound, N-(2-propyn-1-yl)-1H-isoindole-1,3(2H)-dione, highlights the utility of HPLC, GC-MS, and NMR for this purpose.[2]

Applications in Drug Discovery and Chemical Biology

The unique combination of the isoindoline scaffold and the terminal alkyne functionality makes 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole a valuable tool in several areas of research.

Building Block for Novel Therapeutics

Isoindoline derivatives have demonstrated a wide range of biological activities, including:

-

Anticancer Activity: Several studies have reported the antiproliferative effects of isoindole-1,3-dione derivatives against various cancer cell lines.[2][4]

-

Enzyme Inhibition: This class of compounds has been investigated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease.[5]

-

Anti-inflammatory and Analgesic Effects: Isoindoline-1,3-dione derivatives have also been evaluated for their potential to manage pain and inflammation.[5]

The propargyl group allows for the straightforward modification of the isoindoline core, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Click Chemistry and Bioconjugation

The terminal alkyne of the propargyl group is a key functional group for participating in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and biocompatible, making it ideal for:

-

Target Identification and Validation: The isoindoline derivative can be "clicked" onto a fluorescent probe or an affinity tag to visualize its localization within cells or to pull down its protein targets.

-

Drug Delivery: The compound can be conjugated to a targeting moiety, such as an antibody or a peptide, to deliver a therapeutic payload specifically to diseased cells.

-

Development of PROTACs: The propargyl group can serve as a linker attachment point in the design of proteolysis-targeting chimeras (PROTACs), which are emerging as a powerful new therapeutic modality.

Caption: Role of the title compound in copper-catalyzed click chemistry.

Conclusion

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole is a synthetically accessible and highly versatile building block for drug discovery and chemical biology. Its isoindoline core provides a proven scaffold for interacting with biological targets, while the terminal alkyne of the propargyl group enables a wide range of subsequent chemical modifications through click chemistry. This combination of features makes it a compound of high interest for the development of novel therapeutics and research tools.

References

-

Sobekbio. 2-(Prop-2-yn-1-yl)isoindoline-1,3-dione. Available from: [Link]

- Various Authors. Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Molecules. 2021.

- Patoliya, P. U., & Subbarayappa, A. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry - Section B. 2009.

- Ahmad, I., et al. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)

- Tan, O. O., et al. Synthesis and optical properties of some isoindole-1,3-dione compounds.

-

PubChemLite. 2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (C12H9NO2). Available from: [Link]

- Gherghel, S., et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. 2019.

- BenchChem. Validating the Purity of Synthesized N-(2-propyn-1-yl)-1H-isoindole-1,3(2H)-dione (Einecs 305-663-4). 2025.

- Szałkowska, K., et al. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. 2024.

- Khan, I., & Ali, A. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. 2024.

- ResearchGate. Alkylation of compounds 1 a and 1 b with propargyl bromide. 2021.

- Wang, L., et al.

- Romero Bohórquez, A. R., et al. Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. Molecules. 2019.

- ResearchGate. Alkylation of compounds 1 a and 1 b with propargyl bromide. 2021.

- Romero Bohórquez, A. R., et al. Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. Molecules. 2019.

- Plevová, K., et al. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules. 2024.

- Hajdú, C., & Zsuga, M. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules. 2001.

- Nguyen, T. T. H., et al. Study on synthesis of some substituted N-propargyl isatins by propargylation reaction of corresponding isatins using potassium carbonate as base under ultrasound- and microwave-assisted conditions. Vietnam Journal of Chemistry. 2021.

Sources

- 1. Intramolecular Cobalt Porphyrin-Catalyzed Alkylation of 1-Isoindolinones by Site-Selective Insertion into a C(sp3)–H Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101381314A - Preparation method of (R)-(+)-N-propargyl-1-indan amines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthetic History of 2,3-Dihydro-1H-isoindole Derivatives

Abstract: The 2,3-dihydro-1H-isoindole, commonly known as the isoindoline core, represents a privileged heterocyclic scaffold of immense significance in medicinal chemistry and materials science.[1][2] Its presence in a multitude of natural products, pharmaceuticals, and functional materials has driven extensive research into its synthesis for over a century.[3][4] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for creating isoindoline derivatives. We will trace the journey from foundational, often harsh, classical methods to the development of sophisticated, efficient, and stereoselective modern catalytic strategies. By examining the causality behind experimental choices and providing detailed protocols for key transformations, this document serves as a technical resource for researchers and drug development professionals. Case studies of prominent clinical drugs containing the isoindoline core will illustrate the profound impact of this versatile scaffold on human health.[1]

Introduction: The Isoindoline Core - A Privileged Scaffold in Chemical Science

The isoindoline ring system, a bicyclic framework where a benzene ring is fused to a pyrrolidine ring, is an isomer of the more common indoline structure.[2] While the parent, fully unsaturated isoindole is often unstable, its reduced form, 2,3-dihydro-1H-isoindole (isoindoline), is a robust and synthetically accessible building block.[5][6]

Nomenclature and Structural Relationships

The isoindoline core is part of a family of related structures differentiated by their oxidation state. Understanding these relationships is crucial for navigating the synthetic literature. The commercially vital precursor, phthalimide, is the 1,3-dione derivative of isoindole.[5]

Caption: Key members of the isoindole structural family.

Significance in Medicinal Chemistry and Materials Science

The isoindoline scaffold is a cornerstone of drug discovery, with derivatives exhibiting a vast range of biological activities.[7][8] These include anti-cancer, anti-inflammatory, antihypertensive, and antiviral properties.[1][8][9] The historical impact of thalidomide and the subsequent development of safer, highly effective immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide highlight the therapeutic potential locked within this core.[6] Beyond medicine, isoindole units are fundamental to the structure of phthalocyanines, an important class of intensely colored pigments and dyes.[4][5]

Foundational Syntheses: The Emergence of the Isoindoline Ring System

The history of isoindoline synthesis is a story of progressive refinement, moving from multi-step, low-yielding processes to more direct and efficient methods.

The Phthalimide Gateway: A Versatile Precursor

The journey to many isoindoline derivatives begins with the stable and readily available precursor, phthalimide. First prepared in 1842, phthalimide is most classically synthesized through the condensation of phthalic anhydride with ammonia or a primary amine.[10] This reaction's reliability has made it a cornerstone of heterocyclic chemistry.

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and a primary amine (e.g., benzylamine, 1.0 eq).

-

Solvent: Add glacial acetic acid as the solvent to facilitate the reaction and removal of water.

-

Reaction: Heat the mixture to reflux for 1-3 hours. The imide formation proceeds via an initial phthalamic acid intermediate, which then cyclizes with the loss of a water molecule.

-

Workup: Upon completion (monitored by TLC), allow the mixture to cool. The product often crystallizes directly from the solution.

-

Purification: The crude product can be collected by filtration and recrystallized from a suitable solvent like ethanol to yield the pure N-substituted phthalimide.

The Gabriel-like Approach: Condensation of o-Xylene Dihalides

One of the most direct and historically significant methods for constructing the N-substituted isoindoline ring is the double N-alkylation of a primary amine with α,α′-dihalo-o-xylene, typically the dibromide. This method is conceptually similar to the Gabriel synthesis of primary amines.

Caption: Two classical synthetic pathways to N-substituted isoindolines.

The choice of base and solvent is critical for success. Early methods suffered from low yields due to competing reactions and poor solubility. A significant improvement involves using a biphasic system with a phase-transfer catalyst or selecting a solvent, like 1,4-dioxane, that can maintain a homogenous reaction medium.

-

Setup: To a solution of benzylamine (1.0 eq) in 1,4-dioxane in a round-bottom flask, add powdered sodium hydroxide (1.2 eq).

-

Reagent Addition: While stirring vigorously at room temperature, add a solution of α,α′-dibromo-o-xylene (1.0 eq) in 1,4-dioxane dropwise. The use of a homogenous system with NaOH is a key optimization to drive the reaction efficiently.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is typically rapid under these conditions.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-benzylisoindoline in excellent yield.

Table 1: Comparison of Conditions for N-Substituted Isoindoline Synthesis[11]

| Amine Substrate | Base | Solvent | Time (min) | Yield (%) |

| Benzylamine | NaOH | 1,4-Dioxane | 30 | 88 |

| 4-Methoxybenzylamine | NaOH | 1,4-Dioxane | 45 | 92 |

| Aniline | NaOH | 1,4-Dioxane | 60 | 82 |

| n-Octylamine | NaOH | 1,4-Dioxane | 30 | 90 |

The Evolution of Synthetic Strategy: Modern and Catalytic Methodologies

While classical methods are robust, the quest for greater efficiency, milder conditions, and broader substrate scope has led to the development of modern synthetic protocols.

The Rise of Metal Catalysis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoindolines are no exception. Palladium- and rhodium-catalyzed reactions offer powerful alternatives to traditional methods.[11][12]

One elegant strategy involves the palladium-catalyzed aminocarbonylation of o-halobenzoates.[10] This method constructs the isoindoline-1,3-dione (phthalimide) core in a single, highly efficient step.

Caption: Workflow for a modern palladium-catalyzed synthesis of phthalimides.

-

Setup: In a reaction vessel charged with a stir bar, combine the o-halobenzoate (e.g., methyl 2-iodobenzoate, 1.0 eq), a primary amine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and triphenylphosphine (PPh₃, 10 mol %).

-

Solvent & Atmosphere: Add anhydrous toluene as the solvent. Seal the vessel and purge with carbon monoxide (CO), then maintain a CO atmosphere (1 atm, typically from a balloon).

-

Reaction: Heat the mixture to 95 °C and stir for 12-24 hours. The palladium catalyst facilitates a cascade of reactions involving oxidative addition, CO insertion, and reductive elimination to form the heterocyclic ring.

-

Workup: After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography on silica gel to isolate the target N-substituted isoindoline-1,3-dione.

Green Chemistry Approaches: Microwave-Assisted Synthesis

To align with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has been applied to the formation of isoindolines. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles by minimizing side product formation. This technique is particularly effective for the reaction between α,α′-dibromo-o-xylene and primary amines.

Case Studies in Drug Development: The Isoindoline Scaffold in Marketed Pharmaceuticals

The true measure of a chemical scaffold's importance lies in its application. The isoindoline core is at the heart of several blockbuster drugs.

The Thalidomide Story and the Birth of Immunomodulatory Drugs (IMiDs)

Thalidomide, a simple phthalimide derivative, is one of the most infamous drugs in history due to its teratogenic effects.[13] However, its rediscovery as a powerful agent for treating multiple myeloma and leprosy complications sparked a renaissance in isoindoline-based drug development.[1] This led to the creation of analogs Lenalidomide and Pomalidomide, which retain the therapeutic efficacy with improved safety profiles.[2][6]

The synthesis of Lenalidomide showcases a multi-step approach that builds the functionalized isoindolinone ring onto a pre-existing chiral piperidine-2,6-dione moiety.[1][2]

Beyond IMiDs: Diverse Therapeutic Applications

The versatility of the isoindoline core is demonstrated by its presence in drugs across different therapeutic areas:

-

Chlorthalidone: A diuretic used to treat hypertension and edema. Its synthesis was first described in the 1950s.[1][2]

-

Mazindol: An anorectic agent used for the short-term treatment of obesity.[2]

-

Chlorisondamine: An older ganglionic blocker used for hypertension, synthesized from tetrachlorophthalic anhydride.[1][2]

Conclusion and Future Outlook

The journey of 2,3-dihydro-1H-isoindole derivatives from early, challenging syntheses to a vast array of modern, efficient methodologies is a testament to the ingenuity of organic chemists. The scaffold's proven track record in approved drugs ensures its continued relevance. Future research will likely focus on developing even more selective and enantioselective catalytic methods to access complex, chirally pure isoindoline derivatives. As our understanding of biology deepens, this privileged scaffold will undoubtedly be adapted to create novel therapeutics targeting a new generation of diseases.

References

- An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.

- Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters.

- Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic liter

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

- The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry.

- An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.

- The Synthesis of Isoindoline-1,3-diol: A Journey Through Chemical Innov

- Synthesis of 2,3-dihydro-1H-isoindol-1-one derivatives 8

- SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM CATALYZED REACTIONS. Bangladesh University of Engineering and Technology.

- 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID synthesis. ChemicalBook.

- Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. PubMed.

- THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Polish Academy of Sciences.

- Inhibitory interactions of the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold with Bunyavirales cap-snatching endonucleases expose relevant drug design fe

- Isoindole. Wikipedia.

- 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. PubMed.

- The chemistry of isoindole n

- Recent Developments in Isoindole Chemistry.

- The chemistry of isoindole n

- A Review on Pharmacological Activities of Isoindole Nucleus. World Journal of Pharmaceutical Research.

- Synthesis of isoindoles and related iso-condensed heteroarom

- Application of 1H-Isoindole-1,3-dione Derivatives in Medicinal Chemistry. Benchchem.

- Chemistry on Isoindoles. Novel Synthesis of Various Functionalized Isoindoles from 2,3-Dicyanobenzaldehyde. Bulletin of the Chemical Society of Japan.

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.

- Synthesis of Medicinally Important Indole Deriv

- 1H-Isoindole, 2,3-dihydro-. NIST WebBook.

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Isoindole - Wikipedia [en.wikipedia.org]

- 6. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into synthesis, reactivity, and biological activity of <i>N</i>-isoindoline-1, 3-diones heterocycles: a systematic literature review - ProQuest [proquest.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Inhibitory interactions of the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold with Bunyavirales cap-snatching endonucleases expose relevant drug design features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]

- 13. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

A Proposed Theoretical and Computational Investigation of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole: A Whitepaper

Foreword

The isoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The introduction of a propargyl (prop-2-yn-1-yl) group offers a unique opportunity for further functionalization via "click chemistry" and may impart specific interactions with biological targets. This guide outlines a comprehensive theoretical and computational workflow to characterize 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, a molecule of significant interest for which, to our knowledge, no dedicated computational studies have been published. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals to explore its therapeutic potential.

Introduction to the Target Molecule

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, also known as N-propargylisoindoline, combines the established isoindoline core with a reactive terminal alkyne. The isoindoline moiety provides a rigid, bicyclic framework present in several approved drugs, while the propargyl group is a key functional handle for covalent modification and a pharmacophore in its own right, known to interact with various enzymes.[2][5]

Rationale for Study

Given the therapeutic importance of the isoindole nucleus and the versatility of the propargyl group, a thorough understanding of the molecule's electronic structure, conformational landscape, and potential interactions with biomolecules is paramount. Computational chemistry provides a powerful, resource-efficient avenue to predict these properties and guide further experimental work.

Proposed Synthesis

While specific synthesis data for the title compound is not prevalent, a reliable synthetic route can be extrapolated from established methods for N-alkylation of isoindolines. A plausible approach involves the reaction of 2,3-dihydro-1H-isoindole with propargyl bromide in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like acetonitrile. This method is analogous to the synthesis of similar N-substituted indolines and isoindoles.[6]

Caption: Proposed computational workflow for the study of the target molecule.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure and geometry of molecules. [7]We propose the use of the B3LYP functional with the 6-311++G(d,p) basis set, a combination that has proven effective for similar organic molecules. [8] Step-by-Step Protocol:

-

Structure Building: Construct the 3D structure of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole using a molecular builder (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Calculate vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also allows for the prediction of the IR spectrum. [7]4. Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

-

-

NMR Chemical Shift Prediction: Predict the 1H and 13C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method for comparison with experimental data.

| Calculated Property | Significance | Proposed Method |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformer. | DFT (B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic stability. | DFT (B3LYP/6-311++G(d,p)) |

| MEP Surface | Visualizes charge distribution and predicts sites for intermolecular interactions. | DFT (B3LYP/6-311++G(d,p)) |

| Predicted IR/NMR Spectra | Allows for direct comparison with experimental characterization data. | DFT (B3LYP/6-311++G(d,p)) |

Molecular Dynamics (MD) Simulations

MD simulations will be employed to study the dynamic behavior of the molecule in a simulated physiological environment (i.e., in a solvent box with explicit water molecules). This provides insights into its conformational flexibility and interactions with the solvent.

Step-by-Step Protocol:

-

System Preparation: Place the DFT-optimized structure in a periodic box of water molecules (e.g., TIP3P water model).

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Production Run: Run a production simulation for an extended period (e.g., 100 ns) to collect trajectory data.

-

Analysis: Analyze the trajectory to determine conformational changes, root-mean-square deviation (RMSD), and solvent interactions.

Molecular Docking and Target Identification

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. [9]Based on the known biological activities of isoindoline derivatives, several potential protein targets can be investigated. [2] Potential Protein Targets:

| Target Class | Specific Example (PDB ID) | Rationale |

| Kinases | Tyrosine Kinase | Isoindoline derivatives have shown activity against various kinases involved in cancer signaling. [9] |

| Acetylcholinesterase (AChE) | 1EVE | Some isoindole-1,3-dione derivatives are known inhibitors of AChE. [8] |

| Caspases | Caspase-3 | Certain isoindoline-1,3-diones exhibit pro-apoptotic activity by interacting with caspases. [10][11] |

| Cyclooxygenase (COX) | COX-2 | N-substituted isoindoline-1,3-diones have been investigated as COX inhibitors. [12] |

Step-by-Step Protocol:

-

Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Prepare the 3D structure of the ligand (our target molecule) by optimizing its geometry and assigning charges.

-

Docking Simulation: Perform docking using software like AutoDock Vina or GOLD. Define the binding site on the protein based on known active sites or by using a blind docking approach.

-

Analysis of Results: Analyze the resulting docking poses based on their binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Expected Outcomes and Implications

The proposed computational study will provide a comprehensive, atomistic-level understanding of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole.

-

Fundamental Properties: The DFT calculations will elucidate the molecule's intrinsic electronic properties and structural parameters, which are essential for understanding its reactivity and for validating experimental spectroscopic data.

-

Dynamic Behavior: MD simulations will reveal the conformational flexibility of the molecule in a solution, which is crucial for its interaction with biological targets.

-

Therapeutic Potential: Molecular docking studies will identify potential protein targets and predict the binding modes and affinities, thereby guiding the design of future in vitro and in vivo experiments. This information can accelerate the drug discovery process by prioritizing the most promising biological targets.

By combining these computational techniques, this whitepaper lays the groundwork for a thorough investigation of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, paving the way for its potential development as a novel therapeutic agent.

References

-

New isoindoline-1,3-dione derivatives as human acetylcholinesterase enzyme inhibitor: Single crystal structures, DFT calculations and molecular docking studies. (n.d.). ResearchGate. Retrieved from [Link]

- 2,3,3a,4,7,7a-hexahydro-1H- isoindole. (n.d.).

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. (2022). Semantic Scholar. Retrieved from [Link]

- 2,3-dihydro-1H-indole (AZ-1) Procedure 1: To 2-methylindoline (1.75 g, 13.2 mmol) a. (n.d.).

-

(PDF) Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. (2019). Asian Journal of Chemistry. Retrieved from [Link]

-

In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti- proliferative agents. (2024). JMPAS. Retrieved from [Link]

-

(PDF) Synthesis and Molecular Docking Analysis of New Thiazo-Isoindolinedione Hybrids as Potential Inhibitors of the SARS-Cov-2 Main Protease. (n.d.). ResearchGate. Retrieved from [Link]

-

The chemistry of isoindole natural products. (2013). Beilstein Journals. Retrieved from [Link]

-

2,3-Dihydro-1H-isoindole Properties. (2025). EPA. Retrieved from [Link]

-

Isoindole. (n.d.). Wikipedia. Retrieved from [Link]

-

Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation. (2022). PMC. Retrieved from [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Retrieved from [Link]

-

Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam. (2010). PubMed. Retrieved from [Link]

-

(PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2014). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. Retrieved from [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). PMC. Retrieved from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). Retrieved from [Link]

-

Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2026). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Retrieved from [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Retrieved from [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. preprints.org [preprints.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uop.edu.jo [uop.edu.jo]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. jmpas.com [jmpas.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

A Scientist's Compass: A Technical Guide to the Foundational Characterization of Novel Isoindole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

The isoindole core, a compelling nitrogen-containing heterocyclic system, is a recurring motif in pharmaceuticals and functional materials.[1] Its unique electronic structure and synthetic versatility make it a privileged scaffold in drug discovery. However, the very reactivity that makes isoindoles attractive also presents significant challenges in their handling and characterization.[2][3] This guide provides a technically robust and experience-driven framework for the essential characterization of newly synthesized isoindole compounds, ensuring the integrity of your data and accelerating the path from laboratory curiosity to tangible application.

The Strategic Imperative: A Holistic and Self-Validating Approach

The inherent instability of many isoindole derivatives necessitates a multi-faceted characterization strategy.[4][5] Relying on a single analytical technique is often insufficient to unequivocally confirm the structure and purity of a novel isoindole. By integrating spectroscopic, spectrometric, and chromatographic data, we create a self-validating system that builds a comprehensive and trustworthy profile of the molecule. This approach is not merely about procedural completeness; it is about generating a robust data package that can withstand the rigors of peer review and regulatory scrutiny.

Section 1: The Genesis—Synthesis, Purification, and Initial Purity Assessment

The journey of characterization begins with the synthesis and purification of the isoindole compound. The chosen synthetic route will invariably influence the impurity profile, which in turn dictates the purification strategy.

Synthesis and In-Process Monitoring

A variety of synthetic methods for accessing the isoindole core have been reported.[6] Regardless of the chosen path, real-time reaction monitoring using techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical. This allows for the optimization of reaction parameters to maximize yield and minimize the formation of byproducts that can complicate purification.

The Art of Purification: Navigating Instability

The purification of isoindoles can be challenging due to their potential for decomposition on stationary phases like silica gel.[4] The choice of purification method should be guided by the stability of the specific derivative.

Experimental Protocol: Flash Column Chromatography of a Novel Isoindole

-

Stationary Phase Selection: Standard silica gel is a common starting point. For particularly polar or unstable compounds, consider using deactivated silica or alumina.[4]

-

Mobile Phase Optimization: Utilize TLC to identify a suitable solvent system. A good starting point for many organic compounds is a gradient of ethyl acetate in hexanes. For basic isoindoles, the addition of a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and reduce tailing.[4]

-

Column Preparation and Loading: Ensure the column is properly packed to avoid channeling. Dry loading the crude product adsorbed onto a small amount of silica is often preferable to wet loading.

-

Elution and Fraction Collection: Elute the column with the optimized solvent system, collecting fractions and monitoring their composition by TLC.

-

Solvent Removal: Concentrate the fractions containing the pure product under reduced pressure at a low temperature (typically ≤ 40 °C) to prevent thermal degradation.

For compounds that are unstable to column chromatography, recrystallization is an excellent alternative for achieving high purity.[4]

The Purity Verdict: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of the final compound. A reverse-phase C18 column is often a good starting point for a wide range of isoindole derivatives.

Table 1: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard analytical column offering good resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification often improves peak shape for nitrogen-containing heterocycles. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic eluent for reverse-phase chromatography. |

| Gradient | 5-95% B over 15 minutes | A typical gradient to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce run times. |

| Detection | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and assessing peak purity. |

Section 2: Deciphering the Blueprint—Spectroscopic and Spectrometric Structural Elucidation

With a purified compound, the next critical step is to definitively determine its chemical structure.

The Voice of the Nuclei: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.[7][8] For a novel isoindole, a comprehensive suite of NMR experiments is essential.

-

¹H NMR: Provides information about the proton environments and their connectivity through spin-spin coupling.[9]

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[9]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and piecing together the molecular framework.[10]

The Molecular Weight Fingerprint: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition.[11][12] This is a critical piece of data for confirming the identity of a novel molecule.

The Vibrational Signature: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.[13] Key vibrational frequencies for isoindole derivatives can confirm the presence of specific structural motifs.

The Electronic Portrait: UV-Visible Spectroscopy

The conjugated π-system of the isoindole core gives rise to characteristic electronic absorptions in the UV-Visible region.[14][15] The resulting spectrum serves as a useful fingerprint and can be used to monitor the compound's stability.

Workflow for Structural Characterization

Caption: A logical workflow for the synthesis, purification, and structural characterization of novel isoindole compounds.

Section 3: Beyond the Structure—Physicochemical Properties and Preliminary Biological Assessment

A comprehensive basic characterization extends beyond the molecular structure. Understanding the physicochemical properties and initial biological activity is crucial for guiding further development.

Solubility: A Key Determinant of Biological Utility

Aqueous solubility is a critical parameter for any compound intended for biological applications. Simple, early-stage solubility assessments can be performed using various methods, including kinetic solubility assays.

Lipophilicity: Gauging Membrane Permeability

Lipophilicity, often expressed as logP or logD, is a key predictor of a compound's ability to cross cell membranes. It can be determined experimentally using methods like the shake-flask method or estimated using computational models.

Preliminary Biological Evaluation: A First Look at Activity

The specific biological assays will depend on the intended application of the novel isoindole. Numerous isoindole derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and anticancer agents.[16][17][18][19] Initial in vitro screening often begins with cytotoxicity assays against relevant cell lines to assess potential therapeutic effects and off-target toxicity.[20][21]

Conceptual Pathway for an Isoindole-based Therapeutic

Caption: A simplified diagram illustrating the interaction of a novel isoindole compound with a biological target to elicit a cellular response.

Conclusion: Establishing a Foundation of Confidence

The basic characterization of novel isoindole compounds is a meticulous yet indispensable process. By systematically employing a combination of chromatographic and spectroscopic techniques, researchers can build a comprehensive and reliable data package. This not only confirms the identity and purity of the synthesized molecule but also provides crucial insights into its physicochemical properties and potential for biological activity. This robust foundation is the cornerstone upon which successful drug discovery and materials science innovations are built.

References

- Bajda, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(15), 4877.

- Yilmaz, I., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12512-12521.

- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 3460701.

-

PlumX. (n.d.). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Retrieved from [Link]

- Ammon, H. L., et al. (1985). On the Aromaticity of Isoindole. X-Ray Analysis of 2-Benzylisoindole. Journal of the Chemical Society, Perkin Transactions 2, 1985, 209-212.

- Sato, R., et al. (1987). Chemistry on Isoindoles. Novel Synthesis of Various Functionalized Isoindoles from 2,3-Dicyanobenzaldehyde. Bulletin of the Chemical Society of Japan, 60(11), 4151-4153.

- Stobaugh, J. F., et al. (1986). Stability of o-phthalaldehyde-derived isoindoles. Analytical Biochemistry, 159(1), 1-8.

- Csende, F., et al. (2013). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ARKIVOC, 2013(ii), 378-388.

- Yilmaz, I., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12512-12521.

- Gundogdu, M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401878.

- Givens, R. S., et al. (1988). Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. Journal of Pharmaceutical and Biomedical Analysis, 6(2), 155-165.

- Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 3460701.

-

Chemistry Stack Exchange. (2016). Why is isoindole unstable? Retrieved from [Link]

- Bouattour, A., et al. (2021). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Journal of the Iranian Chemical Society, 18, 2697-2708.

- Ammon, H. L., et al. (1985). On the aromaticity of isoindole. X-Ray analysis of 2-benzylisoindole. Journal of the Chemical Society, Perkin Transactions 2, 1985, 209-212.

-

ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry. Retrieved from [Link]

- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

-

ResearchGate. (n.d.). (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Retrieved from [Link]

- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding (Vol. 159, pp. 63-128). Springer.

- Givens, R. S., et al. (1988). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Journal of Pharmaceutical and Biomedical Analysis, 6(2), 155-165.

-

ResearchGate. (n.d.). Fiber optic absorption spectra of isoindole before (b) and after (a) DLLME. Retrieved from [Link]

- Aslan, F. (2025). Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(2), 313-320.

-

PubChem. (n.d.). Isoindole. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoindole. Retrieved from [Link]

- Kumar, A., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. Organic & Biomolecular Chemistry, 20(10), 2051-2055.

-

U.S. Environmental Protection Agency. (n.d.). 2,3-Dihydro-1H-isoindole Properties. Retrieved from [Link]

-

NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-. Retrieved from [Link]

- Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 3460701.

- Ionescu, I. A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)

- Gulevskaya, A. V., et al. (2023). Synthesis of Isoindole N-Oxides by Palladium-Catalyzed C–H Functionalization of Aldonitrones. The Journal of Organic Chemistry, 88(4), 2116-2127.

- Reddy, K. S., et al. (2009). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry - Section B, 48B(4), 547-549.

-

ResearchGate. (n.d.). ORTEP view of the X-ray crystal structure of C,C-dimethylated product 2. Retrieved from [Link]

- Naka, H., et al. (2018). Synthesis of Sterically Protected Isoindoles from ortho-Phthalaldehyde. Heterocycles, 96(2), 291-300.

-

ResearchGate. (n.d.). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]

-

IUCr Journals. (n.d.). The electron density of isoindole derivatives from synchrotron diffraction data. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability analyses on isoindole 18b were evaluated using time course. Retrieved from [Link]

- Wang, Y., et al. (2025). Photoinduced Phenolate Organocatalysis for Isoindoloindolone Synthesis with N-Iodobenzoyl Indoles. The Journal of Organic Chemistry, 90(20), 14193-14202.

- Harris, J. M., et al. (2018). Accessing the Ene–Imine Motif in 1H-Isoindole, Thienopyrrole, and Thienopyridine Building Blocks. The Journal of Organic Chemistry, 83(15), 8496-8504.

- MDPI. (2026).

Sources

- 1. Isoindole - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]